3-(5-bromo-1H-indol-3-yl)propanoic acid
Overview
Description
3-(5-bromo-1H-indol-3-yl)propanoic acid is a derivative of indole, a heterocyclic compound with a broad spectrum of biological activities. The presence of the bromine atom at the 5-position of the indole ring and the propanoic acid moiety at the 3-position suggests potential for diverse chemical reactivity and interactions. This compound is structurally related to other indole derivatives that have been synthesized and characterized in various studies, indicating its relevance in the field of organic and medicinal chemistry.
Synthesis Analysis
The synthesis of related indole derivatives has been reported using different methods. For instance, a condensation reaction involving 5-bromo-1H-indole-3-carbaldehyde has been used to synthesize a compound with a dimethylpyrimidine moiety, indicating that similar strategies could be employed for the synthesis of 3-(5-bromo-1H-indol-3-yl)propanoic acid . Additionally, the regioselective synthesis of bis(indolyl)propanoic acid derivatives via iron(III)-catalyzed hydroarylation of propynoic acid derivatives with indoles has been demonstrated, which could potentially be adapted for the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of indole derivatives can be elucidated using spectroscopic methods and X-ray crystallography. For example, the crystal structure of a 5-bromo-1H-indole derivative has been determined, providing insights into the intermolecular interactions and the geometry of the indole core . Such studies are crucial for understanding the molecular conformation and electronic properties of 3-(5-bromo-1H-indol-3-yl)propanoic acid.
Chemical Reactions Analysis
Indole derivatives are known to participate in various chemical reactions. The presence of the bromine atom makes the indole nucleus susceptible to nucleophilic substitution reactions, while the carboxylic acid group can engage in reactions typical of carboxylic acids, such as esterification and amidation. The reactivity of similar compounds, such as 3-(trichlorogermyl)propanoic acid, has been explored, showing unusual properties when reacting with phenylmagnesium bromide . These findings suggest that 3-(5-bromo-1H-indol-3-yl)propanoic acid may also exhibit unique reactivity patterns.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be characterized using spectroscopic techniques and thermal analysis. For instance, the thermal stability of a related compound was found to be good up to 215°C . Additionally, the electronic spectra and molecular orbital energy level diagrams can be assigned based on TD-DFT results, which would be relevant for understanding the electronic properties of 3-(5-bromo-1H-indol-3-yl)propanoic acid. The molecular electrostatic potential map can also be used to identify electrophilic and nucleophilic regions, which are important for predicting the reactivity of the compound .
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Rearrangement Reactions : The compound 2-bromo-1-(1H-indol-3-yl)-2-methyl-1-propanone, closely related to 3-(5-bromo-1H-indol-3-yl)propanoic acid, can undergo rearrangement reactions with primary amines. These reactions lead to the production of rearranged amides, which can be further reduced to produce β-substituted tryptamines or hydrolyzed to produce substituted indole-3-acetic acids (Sanchez & Parcell, 1990).
Crystallographic Studies : The crystal structures of compounds related to 3-(5-bromo-1H-indol-3-yl)propanoic acid have been characterized. These structures are essential for understanding the compound's physical and chemical properties (Kumarasinghe, Hruby, & Nichol, 2009).
Biological Applications and Effects
Corrosion Inhibition : Chiral Schiff bases derived from L-Tryptophan, which include derivatives of 3-(1H-indol-3-yl)propanoic acid, have been investigated for their corrosion inhibition behavior on carbon steel in acidic environments. These compounds exhibit mixed-type inhibitory action and adsorb onto the carbon steel surface, following the Langmuir adsorption isotherm (Vikneshvaran & Velmathi, 2019).
Antimicrobial Activity : Schiff bases containing the indole group, synthesized from Tryptophan, have shown significant antimicrobial activity. This highlights the potential of 3-(5-bromo-1H-indol-3-yl)propanoic acid derivatives in pharmaceutical applications (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
Phospholipase A2α Inhibition : Derivatives of 3-(1-aryl-1H-indol-5-yl)propanoic acids have been designed and synthesized as inhibitors of cytosolic phospholipase A2α. These compounds display potent inhibitory activity, which is important for therapeutic applications in inflammation and other diseases (Tomoo et al., 2014).
Urease Inhibition : Indole-based oxadiazole scaffolds, which include 4-(1H-indol-3-yl)butanoic acid derivatives, have shown potent in vitro inhibitory potential against the urease enzyme. This finding is significant for developing therapeutic agents targeting urease-related pathologies (Nazir et al., 2018).
Future Directions
Indole derivatives, including “3-(5-bromo-1H-indol-3-yl)propanoic acid”, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on synthesizing a variety of indole derivatives and screening their pharmacological activities.
properties
IUPAC Name |
3-(5-bromo-1H-indol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c12-8-2-3-10-9(5-8)7(6-13-10)1-4-11(14)15/h2-3,5-6,13H,1,4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCUGRYTGTWNRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593910 | |
Record name | 3-(5-Bromo-1H-indol-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-bromo-1H-indol-3-yl)propanoic acid | |
CAS RN |
54904-23-3 | |
Record name | 3-(5-Bromo-1H-indol-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 54904-23-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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